methyl 3-(1H-indol-5-yl)-3-oxopropanoate
Description
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is an indole derivative featuring a 3-oxopropanoate methyl ester substituent at the 5-position of the indole ring. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in bioactive molecules targeting enzymes, receptors, and nucleic acids. This compound’s structure combines the electron-rich indole system with a ketone and ester group, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-11(14)9-2-3-10-8(6-9)4-5-13-10/h2-6,13H,7H2,1H3 |
InChI Key |
XMSHPUKBSQOFNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indoles, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position on the Indole Ring
The position of substitution on the indole ring significantly impacts molecular interactions and bioactivity. Key analogs include:
Notes:
Functional Group Modifications
Variations in the ester/ketone groups or additional substituents influence physicochemical and pharmacological properties:
A. Ketone vs. Carboxylic Acid Derivatives
- Methyl 3-(1H-indol-3-yl)-3-oxopropanoate (hypothetical analog): The ketone group may participate in hydrogen bonding or serve as a reactive site for nucleophilic addition.
- 3-(1H-Indol-3-yl)-2-oxopropanoic acid (): The carboxylic acid group (vs.
B. Halogenated Derivatives
Key Research Findings and Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Methyl 3-(5-methoxy-1H-indol-1-yl)-3-oxopropanoate | Not reported | Not reported | Insoluble in water | ~2.1* |
| Methyl 3-(1H-indol-3-yl)propanoate | 96–98 (crystal) | Not reported | Low aqueous solubility | 1.8 |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Not reported | Not reported | Soluble in DMSO | 2.5 |
*Estimated using computational tools.
Table 2: Pharmacological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for methyl 3-(1H-indol-5-yl)-3-oxopropanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 3-(1H-indol-5-yl)-3-oxopropanoic acid with methanol under acidic catalysis. Key steps include:
- Precursor Preparation : Starting from indole derivatives, such as 5-substituted indoles, via Friedel-Crafts acylation to introduce the β-ketoester moiety .
- Condition Optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., H₂SO₄ or Amberlyst-15) significantly impact yield. Excess methanol drives esterification to completion .
- Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the indole proton environment (δ 7.0–8.5 ppm for aromatic protons) and ester methyl group (δ ~3.8 ppm). ¹³C NMR identifies the carbonyl (δ ~170–190 ppm) and ester carbons .
- Infrared Spectroscopy (IR) : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 231.0764 for C₁₂H₁₁NO₃) .
Q. How does the electron-withdrawing indole substituent influence the compound’s reactivity?
The indole ring’s electron-rich nature stabilizes intermediates during nucleophilic attacks. For example:
- Nucleophilic Additions : The β-ketoester’s ketone undergoes nucleophilic additions (e.g., Grignard reagents), while the ester group participates in hydrolysis or transesterification .
- Substituent Effects : Electron-withdrawing groups on the indole ring (e.g., nitro or halogens) enhance electrophilicity at the carbonyl, accelerating reactions like hydrazone formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural variations (e.g., indole substitution position) or assay conditions. Researchers should:
- Compare Substituent Effects : Indole-5-yl vs. indole-3-yl derivatives may exhibit divergent binding to enzymes like cytochrome P450 .
- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control solvent concentrations (DMSO ≤0.1%) to minimize artifacts .
- Validate via SAR Studies : Systematic modifications (e.g., replacing the methyl ester with ethyl) can clarify structure-activity relationships .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Simulations : Use the InChI key (e.g., QEIRGWNVWZHYEX-UHFFFAOYSA-N for related indole esters) to model interactions with targets like serotonin receptors .
- DFT Calculations : Predict electrophilic sites for functionalization (e.g., C-3 of indole) and optimize substituent geometry for target binding .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability to prioritize synthesizable candidates .
Q. What advanced catalytic systems improve yield in large-scale synthesis?
- Heterogeneous Catalysts : Zeolite or mesoporous silica-supported acids reduce side reactions (e.g., indole polymerization) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) with comparable yields (~75%) .
- Flow Chemistry : Continuous reactors enhance reproducibility and scalability by maintaining precise temperature/pH control .
Methodological Troubleshooting
Q. How to address low yields in the final esterification step?
- Acid Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to minimize indole ring sulfonation .
- Solvent Optimization : Use anhydrous methanol with molecular sieves to prevent hydrolysis .
- Byproduct Analysis : GC-MS identifies side products (e.g., diketones from over-oxidation), guiding stoichiometric adjustments .
Q. Why do NMR spectra show unexpected peaks, and how can this be resolved?
- Tautomeric Forms : The β-ketoester exists in keto-enol equilibrium, causing split peaks. Use D₂O exchange to confirm enol protons .
- Impurity Identification : Compare with spectra of intermediates (e.g., unreacted indole precursors) and repurify via preparative HPLC .
Safety and Handling
Q. What precautions are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
